(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the enone structure: The enone structure can be formed through aldol condensation or related reactions.
Cyclopropyl group addition: The cyclopropyl group can be added through cyclopropanation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one: can be compared with other enones and pyrazole derivatives.
Similar enones: Compounds with similar enone structures but different substituents.
Similar pyrazole derivatives: Compounds with pyrazole rings but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O |
---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C17H18N2O/c1-12-16(10-11-17(20)14-8-9-14)13(2)19(18-12)15-6-4-3-5-7-15/h3-7,10-11,14H,8-9H2,1-2H3/b11-10+ |
InChI Key |
KFPFZDPTOOPYPB-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/C(=O)C3CC3 |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=CC(=O)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.